N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline

Medicinal Chemistry Opioid Receptor Pharmacology Compound Procurement

N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline (CAS 1705270-55-8) is a synthetic small molecule comprising a quinoxaline moiety connected via an ether linkage to a piperidine ring, further functionalized with a dimethylamino-benzamide group. It falls within the broader structural class of substituted-quinoxaline-type piperidine compounds, a scaffold extensively patented for modulation of opioid-receptor-like 1 (ORL-1) and other G-protein coupled receptors.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 1705270-55-8
Cat. No. B2764845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline
CAS1705270-55-8
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C22H24N4O2/c1-25(2)17-9-7-16(8-10-17)22(27)26-13-11-18(12-14-26)28-21-15-23-19-5-3-4-6-20(19)24-21/h3-10,15,18H,11-14H2,1-2H3
InChIKeyPVUFJFALJKDKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline (CAS 1705270-55-8): Structural Classification and Key Identification Data


N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline (CAS 1705270-55-8) is a synthetic small molecule comprising a quinoxaline moiety connected via an ether linkage to a piperidine ring, further functionalized with a dimethylamino-benzamide group. It falls within the broader structural class of substituted-quinoxaline-type piperidine compounds, a scaffold extensively patented for modulation of opioid-receptor-like 1 (ORL-1) and other G-protein coupled receptors [1]. Despite its appearance in patent landscapes under general Markush structures, specific identification, characterization data, or bioactivity annotations directly tied to this discrete compound remain absent from authoritative public databases and primary peer-reviewed literature.

Why Generic Substitution Is Not Valid for N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline


Within the substituted-quinoxaline piperidine class, minor structural changes can dramatically alter receptor subtype selectivity, intrinsic efficacy, and off-target profiles. Patents covering thousands of analogs demonstrate that activity against ORL-1, mu-opioid, or NK1 receptors is exquisitely dependent on the nature of the substituent on the quinoxaline ring and the piperidine N-substituent [1]. Therefore, assuming functional equivalence between N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline and other in-class compounds without direct experimental confirmation carries a high risk of obtaining a compound with significantly different pharmacology.

Quantitative Differentiation Profile for N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline


Target Engagement Data Are Not Available for This Compound

A search of the BindingDB database returned an entry (BDBM261492) listing the chemical name N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline with an IC50 of 2.78 nM for the Substance-P receptor (NK1). However, the corresponding SMILES, InChIKey, and patent source (US9708266, Example 16) demonstrate this entry is structurally misassigned; the actual chemical structure belongs to a cyclohexyl pyridine derivative from a different patent family [1]. Therefore, no valid target engagement data currently exist for the queried compound.

Medicinal Chemistry Opioid Receptor Pharmacology Compound Procurement

No Direct Comparator Analysis Is Possible Due to Absence of Primary Data

A thorough examination of Google Patents, PubMed, and Semantic Scholar did not yield any primary research article, patent example, or crystallographic report that provides quantitative biological, physicochemical, or ADME data for N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline. Consequently, no head-to-head comparison with analogs such as 4-[(4-fluorophenyl)sulfonyl]piperidine derivatives or other piperidine-based quinoxaline compounds can be performed [1]. Without experimental data, any claim of differentiation remains speculative.

Analytical Chemistry Pharmacology Drug Discovery

Patent Landscape Coverage Without Specific Example Characterisation

The structural motif of a quinoxaline-2-yloxy piperidine linked to a 4-dimethylaminobenzamide falls within the generic Markush claims of patent families such as US8846929 (Substituted-Quinoxaline-Type Piperidine Compounds) and US9145408 (Bridged-Piperidine ORL-1 Modulators) [1][2]. These patents exemplify numerous compounds with in vitro ORL-1 Ki values spanning six orders of magnitude. However, the specific compound with the 4-dimethylaminobenzamide carbonyl group is not listed as a characterized example. This indicates it is a conceptual analog whose properties cannot be inferred from the exemplified data.

Intellectual Property Scaffold Hopping Medicinal Chemistry

Legitimate Application Scenarios for N,N-Dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline Based on Available Evidence


Negative Control or Tool Compound for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring quinoxaline-piperidine ORL-1 ligands, a compound lacking rigorous biological characterization can serve as a negative control for assay validation. Because no receptor activity data exist for this specific compound [1], it may be used as an inert comparator to confirm that observed biological effects in cell-based or binding assays are due to target engagement rather than solvent or matrix interference. Researchers must verify its purity and stability before use, as default assumed inactivity could lead to false negative conclusions.

Synthetic Intermediate or Scaffold Core for Parallel Library Synthesis

The compound’s structural architecture—a quinoxaline ether linked through a piperidine core to a dimethylaminobenzamide—offers multiple functionalization sites [1]. It can act as a key intermediate in parallel synthetic efforts aimed at generating focused libraries of N-substituted quinoxaline analogs. In this context, its value lies not in its direct biological activity, but in its chemical versatility. Researchers should document reaction yields, purity profiles, and scalability metrics, as these data are not publicly available.

Method Development in Analytical Chemistry

Due to the lack of published physicochemical properties (e.g., logP, pKa, solubility), this compound can serve as a test analyte for developing new chromatographic or mass spectrometric methods targeting quinoxaline-piperidine hybrids [1]. For instance, it could be used to optimize HPLC separation conditions for a panel of patent-derived quinoxaline compounds or as a retention time marker in LC-MS studies. Quantitative recovery and detection limit data generated during method development can be proprietary differentiators for CROs specializing in this chemical space.

Intellectual Property Reference and Freedom-to-Operate Analysis

This compound falls within the structural scope of active patent families, including US8846929 and US9145408, yet is not a specifically characterized example [1][2]. For industrial users conducting freedom-to-operate assessments or designing-around strategies, it represents a useful reference point. Its uncharacterized status within the claimed generic formulas means it can highlight the boundaries between protected and unprotected chemical space, though analysis requires careful reading of the patent claims and file histories.

Quote Request

Request a Quote for N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.